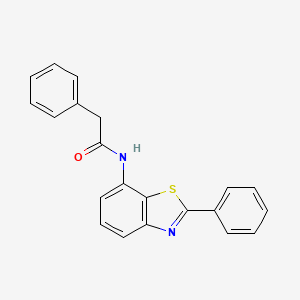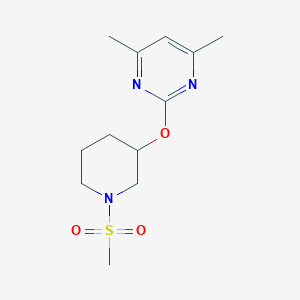![molecular formula C26H21ClN4O2 B2960933 1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one CAS No. 1251678-84-8](/img/no-structure.png)
1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a thiazole ring, and a pyrrolidinone ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological systems .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Molecular Interaction Studies
Compounds with complex structures, including piperazine and thiazole moieties, have been extensively studied for their interactions with biological receptors. For example, molecular interaction studies of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor have utilized molecular orbital methods for conformational analysis, contributing to the development of pharmacophore models and understanding receptor-ligand interactions (Shim et al., 2002).
Antimicrobial and Antioxidant Activities
Newly synthesized compounds, including those with pyridine and fused pyridine derivatives, have been evaluated for their antimicrobial and antioxidant activities. Studies involving in silico molecular docking screenings towards specific target proteins demonstrate these compounds' potential in combating microbial infections and oxidative stress (Flefel et al., 2018).
Insecticidal Assessment
The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies offer insights into developing new pest control agents (Fadda et al., 2017).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors against Mycobacterium tuberculosis GyrB, showcasing the potential of such compounds in antituberculosis therapy (Jeankumar et al., 2013).
Anticancer Agents
The synthesis and evaluation of 5-aryl-1,3,4-thiadiazole-based compounds for their cytotoxicity against cancer cell lines highlight the therapeutic potential of structurally complex molecules in oncology research. Certain derivatives have shown selective cytotoxicity towards cancerous cells, indicating their utility in cancer treatment (El-Masry et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission . The compound’s mode of action is similar to that of other AChE inhibitors used in the treatment of Alzheimer’s disease .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in learning and memory . By inhibiting AChE, the compound increases the level of acetylcholine, enhancing the transmission of signals in the cholinergic pathway . This can help alleviate the cognitive decline associated with conditions like Alzheimer’s disease .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound potentially useful in the treatment of neurodegenerative diseases characterized by cognitive decline, such as Alzheimer’s disease .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-acetylphenylpiperazine with ethyl 2-amino-4-(2-thiazolyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylate followed by cyclization with pyrrolidin-2-one.", "Starting Materials": [ "4-acetylphenylpiperazine", "ethyl 2-amino-4-(2-thiazolyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylate", "pyrrolidin-2-one", "DMF", "NaHCO3", "Na2CO3", "NaCl", "Na2SO4", "EtOAc", "H2O" ], "Reaction": [ "4-acetylphenylpiperazine is reacted with ethyl 2-amino-4-(2-thiazolyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylate in DMF to form the intermediate product.", "The intermediate product is then cyclized with pyrrolidin-2-one in the presence of NaHCO3 and Na2CO3 to form the final product.", "The final product is extracted with EtOAc and washed with NaCl and Na2SO4 before being dried and purified." ] } | |
CAS RN |
1251678-84-8 |
Product Name |
1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one |
Molecular Formula |
C26H21ClN4O2 |
Molecular Weight |
456.93 |
IUPAC Name |
2-(4-chlorophenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H21ClN4O2/c27-19-9-11-20(12-10-19)31-26(33)22-16-29-23-13-8-18(15-21(23)24(22)30-31)25(32)28-14-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-13,15-16,30H,4,7,14H2,(H,28,32) |
InChI Key |
ZBXTXIZIARETRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



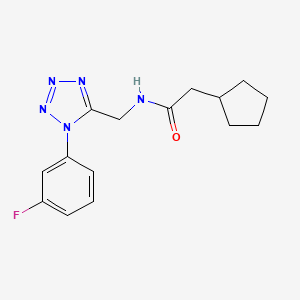
![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960852.png)
![(Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile](/img/structure/B2960853.png)
![tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2960854.png)


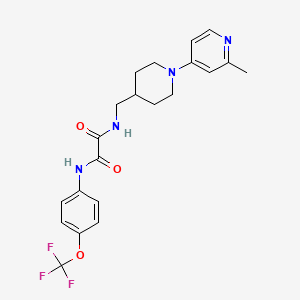

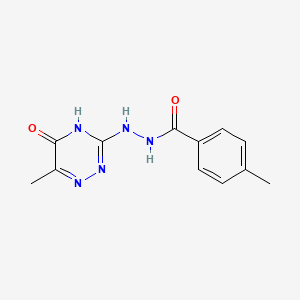
![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)
